5-Bromo-6-methoxy-3-nitropicolinaldehyde
Description
5-Bromo-6-methoxy-3-nitropicolinaldehyde is a heteroaromatic compound featuring a pyridine core substituted with bromo, methoxy, nitro, and aldehyde functional groups. Its molecular structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The bromo and nitro groups act as electron-withdrawing substituents, while the methoxy group donates electrons, creating a polarized aromatic system. The aldehyde moiety enables reactivity in nucleophilic additions and condensations, distinguishing it from ester or amine derivatives .
Properties
Molecular Formula |
C7H5BrN2O4 |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
5-bromo-6-methoxy-3-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7-4(8)2-6(10(12)13)5(3-11)9-7/h2-3H,1H3 |
InChI Key |
ROBNHYNJIZTOMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)C=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methoxypyridine, followed by nitration and formylation reactions. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards electrophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: H2/Pd-C
Formylation: DMF/POCl3
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows it to interact with various molecular targets and pathways, making it a versatile compound in biochemical research .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 5-Bromo-6-methoxy-3-nitropicolinaldehyde and related compounds:
Stability and Handling
- Light Sensitivity : Aldehyde-containing compounds (e.g., the target) require protection from light to prevent degradation, unlike stable esters (e.g., CAS 2577287-80-8) .
- Solubility: The aldehyde’s polarity may reduce solubility in nonpolar solvents compared to methyl esters or amine derivatives, which are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
